Methyl 6-chloro-2-cyano-4-methylnicotinate
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Overview
Description
Methyl 6-chloro-2-cyano-4-methylnicotinate is a chemical compound with the molecular formula C9H7ClN2O2 and a molar mass of 210.62 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro, cyano, and methyl group on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-2-cyano-4-methylnicotinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-2-cyano-4-methylpyridine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-cyano-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloro-2-cyano-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-chloro-2-amino-4-methylnicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-2-cyano-4-methylnicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-cyano-4-methylnicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler derivative of nicotinic acid without the chloro and cyano groups.
6-chloro-2-cyano-4-methylpyridine: Lacks the ester group present in Methyl 6-chloro-2-cyano-4-methylnicotinate.
2-cyano-4-methylnicotinic acid: Contains a carboxylic acid group instead of the ester group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
Methyl 6-chloro-2-cyano-4-methylnicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : Approximately 210.62 g/mol
The compound features a pyridine ring with a methyl ester, a cyano group, and a chlorine atom. These functional groups are crucial for its biological activity, influencing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.
- Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell growth by inducing apoptosis and cell cycle arrest.
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression, such as Src/Abl kinases. This inhibition can lead to reduced tumor growth and increased sensitivity to other therapeutic agents .
- Targeting Potassium Channels : Recent research has suggested that derivatives of nicotinic compounds can modulate potassium channels, which play a crucial role in regulating cellular excitability and signaling pathways .
Study on Anticancer Activity
A pivotal study evaluated the anticancer properties of this compound in a xenograft model of chronic myelogenous leukemia (CML). The results showed:
- Complete Tumor Regression : The compound led to complete tumor regression in treated subjects.
- Low Toxicity : Observed low toxicity levels at multiple dose levels, indicating a favorable safety profile for further development .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with similar nicotinic acid derivatives:
Compound Name | Key Features | Differences |
---|---|---|
This compound | Contains cyano and chlorine groups | Unique reactivity and biological activity |
Methyl 5-cyano-2-methylnicotinate | Lacks chlorine atom | Affects chemical properties |
Methyl 6-chloro-5-cyano-3-methylnicotinate | Different position of cyano group | Alters reactivity profile |
This table illustrates how structural variations affect the biological activity of related compounds.
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 6-chloro-2-cyano-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-3-7(10)12-6(4-11)8(5)9(13)14-2/h3H,1-2H3 |
InChI Key |
NXFUTZWKFWFKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)C#N)Cl |
Origin of Product |
United States |
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